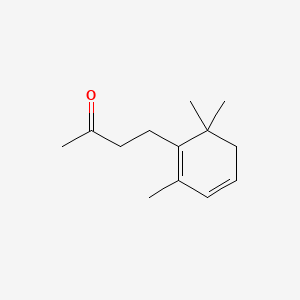
Pyruvamid
Übersicht
Beschreibung
Pyruvamide, also known as 2-oxopropanamide, is an organic compound belonging to the class of primary carboxylic acid amides. It has the chemical formula C₃H₅NO₂ and is characterized by the presence of a carbonyl group (C=O) and an amide group (NH₂) attached to a two-carbon backbone. Pyruvamide is a small molecule with significant importance in various biochemical and industrial processes .
Wissenschaftliche Forschungsanwendungen
Pyruvamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Biologie: this compound ist an Stoffwechselwegen beteiligt und wird in Studien im Zusammenhang mit Enzymkatalyse und Stoffwechselregulation verwendet.
Medizin: Es hat potenzielle therapeutische Anwendungen, einschließlich seiner Verwendung als Vorläufer für die Arzneimittelsynthese und in der Erforschung von Stoffwechselstörungen.
Industrie: this compound wird bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen Enzymen und Stoffwechselwegen. This compound kann als Substrat für Enzyme wie Pyruvatdecarboxylase wirken, die seine Umwandlung in Acetaldehyd und Kohlendioxid katalysieren. Diese Reaktion ist von Cofaktoren wie Thiamindiphosphat und Magnesiumionen abhängig . This compound ist auch an Redoxreaktionen beteiligt, bei denen es oxidiert oder reduziert werden kann, was den Zellstoffwechsel und die Energieproduktion beeinflusst .
Ähnliche Verbindungen:
Brenztraubensäure: Ähnlich wie this compound, jedoch mit einer Carbonsäuregruppe anstelle einer Amidgruppe.
Alanin: Eine Aminosäure, die aus der Reduktion von this compound gewonnen werden kann.
Laktamid: Ein Amidderivat der Milchsäure, strukturell ähnlich this compound.
Einzigartigkeit: this compound ist aufgrund seiner Doppelfunktion als Amid und Keton einzigartig. Dies ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen und Stoffwechselwegen teilzunehmen, was es zu einer vielseitigen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen macht .
Wirkmechanismus
Target of Action
Pyruvamide, also known as 2-oxopropanamide, primarily targets the enzyme Pyruvate Decarboxylase (PDC) . PDC is responsible for the non-oxidative decarboxylation of pyruvate to acetaldehyde and carbon dioxide . All characterized PDCs are dependent on the cofactors thiamine diphosphate (ThDP) and Mg²⁺ .
Mode of Action
It is known that pyruvamide interacts with pdc, which is a thiamine diphosphate-dependent enzyme .
Biochemical Pathways
Pyruvamide is involved in various endogenous metabolic pathways, including glycolysis, the TCA cycle, and amino acid and fatty acid biosynthesis . It serves as a precursor for pyruvate-derived compounds such as acetoin, 2,3-butanediol (2,3-BD), butanol, butyrate, and L-alanine .
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
The molecular and cellular effects of Pyruvamide’s action are largely dependent on its interaction with PDC. PDC catalyzes the conversion of pyruvate into acetaldehyde and carbon dioxide . Therefore, the modulation of PDC activity by Pyruvamide could have significant effects on these metabolic processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyruvamide. For instance, the pH optimum and reduced thermostability of PDC likely reflect the host organism’s niche and the conditions under which these properties have been naturally selected .
Biochemische Analyse
Biochemical Properties
Pyruvamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with pyruvate decarboxylase, an enzyme responsible for the non-oxidative decarboxylation of pyruvate to acetaldehyde and carbon dioxide . Pyruvamide acts as an activator for pyruvate decarboxylase, enhancing its catalytic efficiency. The interaction between pyruvamide and pyruvate decarboxylase involves binding at the enzyme’s active site, facilitated by cofactors such as thiamine diphosphate and magnesium ions .
Cellular Effects
Pyruvamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, pyruvamide has been shown to modulate the activity of key metabolic enzymes, leading to alterations in metabolic flux. Additionally, pyruvamide can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to metabolic changes .
Molecular Mechanism
The molecular mechanism of pyruvamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyruvamide binds to the active site of pyruvate decarboxylase, stabilizing the enzyme-substrate complex and enhancing the enzyme’s catalytic activity . This interaction is mediated by thiamine diphosphate and magnesium ions, which are essential cofactors for the enzyme’s function. Additionally, pyruvamide can modulate the activity of other enzymes and regulatory proteins, leading to changes in cellular metabolism and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyruvamide can change over time due to its stability and degradation. Pyruvamide is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that pyruvamide can have sustained effects on cellular function, including alterations in metabolic flux and gene expression . The stability of pyruvamide can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of pyruvamide vary with different dosages in animal models. At low doses, pyruvamide can enhance metabolic activity and improve cellular function. At high doses, pyruvamide can have toxic effects, leading to cellular damage and impaired function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity. It is important to carefully control the dosage of pyruvamide in experimental settings to avoid adverse effects .
Metabolic Pathways
Pyruvamide is involved in several metabolic pathways, including glycolysis and the citric acid cycle. It interacts with enzymes such as pyruvate decarboxylase and pyruvate dehydrogenase, influencing the conversion of pyruvate to acetyl-CoA and other metabolites . Pyruvamide can also affect the levels of key metabolites, leading to changes in metabolic flux and energy production . The involvement of pyruvamide in these pathways highlights its importance in cellular metabolism and energy homeostasis .
Transport and Distribution
Pyruvamide is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its entry into the cytoplasm . Once inside the cell, pyruvamide can localize to specific compartments, such as the mitochondria, where it exerts its biochemical effects . The distribution of pyruvamide within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of pyruvamide is crucial for its activity and function. Pyruvamide can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, pyruvamide can localize to the mitochondria, where it interacts with enzymes involved in energy production and metabolic regulation . The localization of pyruvamide within cells can influence its effectiveness and the nature of its biochemical interactions .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Pyruvamid kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Natriumpyruvat mit Thionylchlorid oder Oxalylchlorid, um Pyruvylchlorid zu erhalten, das dann mit Ammoniak zu this compound umgesetzt wird . Die Reaktionsbedingungen beinhalten typischerweise niedrige Temperaturen und wasserfreie Lösungsmittel, um eine Hydrolyse der Zwischenprodukte zu verhindern.
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound unter Verwendung ähnlicher Synthesewege, jedoch in größerem Maßstab, hergestellt. Das Verfahren beinhaltet die sorgfältige Steuerung der Reaktionsparameter, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen trägt zur Optimierung des Produktionsprozesses und zur Reduzierung der Kosten bei .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pyruvamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann zu Brenztraubensäure oxidiert werden.
Reduktion: Es kann zu Alanin oder anderen Aminosäuren reduziert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Brenztraubensäure.
Reduktion: Alanin.
Substitution: Verschiedene substituierte Amide, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
Pyruvic Acid: Similar to pyruvamide but with a carboxylic acid group instead of an amide group.
Alanine: An amino acid that can be derived from the reduction of pyruvamide.
Lactamide: An amide derivative of lactic acid, structurally similar to pyruvamide.
Uniqueness: Pyruvamide is unique due to its dual functionality as both an amide and a ketone. This allows it to participate in a variety of chemical reactions and metabolic pathways, making it a versatile compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
2-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-2(5)3(4)6/h1H3,(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOLWERNILTNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212433 | |
| Record name | Pyruvamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631-66-3 | |
| Record name | Pyruvamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyruvamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03578 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC349134 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyruvamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRUVAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4O9E1R444 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1s,2s)-1,2-Dihydrobenzo[c]phenanthrene-1,2-diol](/img/structure/B1210125.png)



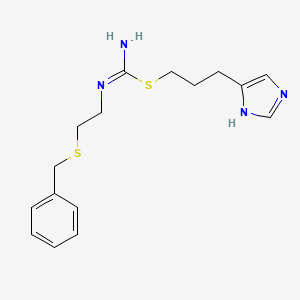

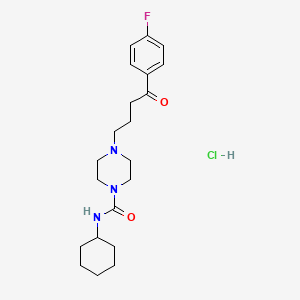


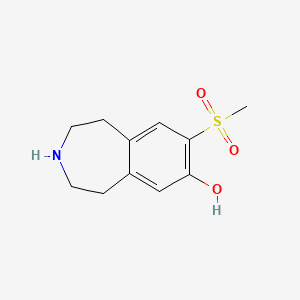

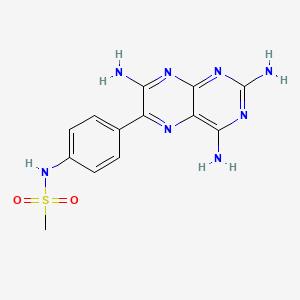
![6,14-Dihydroxy-6-(hydroxymethyl)-5-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-13,15(14H)-dione](/img/structure/B1210143.png)
